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Compound of Interest

Compound Name: 1-Hexylallyl formate

Cat. No.: B15176363 Get Quote

Introduction

1-Hexylallyl formate is an organic ester characterized by the presence of both a hexyl group

and an allyl group attached to a central formate moiety. This technical guide provides a

comprehensive overview of the expected spectroscopic data for 1-hexylallyl formate,

including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). Due to the limited availability of published experimental data for this

specific compound, this document presents a predictive analysis based on the known

spectroscopic behaviors of structurally related compounds, such as hexyl formate and other

formate esters. The methodologies for obtaining such data are also detailed, offering a

framework for the experimental analysis of this and similar molecules.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 1-Hexylallyl formate.

These predictions are derived from the analysis of similar chemical structures and established

principles of chemical analysis.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.10 s 1H H-C(=O)O-

5.95 ddt 1H -CH=CH₂

5.30 dq 1H =CH₂ (trans)

5.20 dq 1H =CH₂ (cis)

4.60 dt 2H -O-CH₂-CH=

1.70 p 2H -O-CH₂-CH₂-

1.35-1.25 m 6H -(CH₂)₃-CH₃

0.90 t 3H -CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

161.0 C=O

133.5 -CH=CH₂

118.0 =CH₂

68.0 -O-CH₂-

31.5 -CH₂-

28.5 -CH₂-

25.5 -CH₂-

22.5 -CH₂-

14.0 -CH₃

Table 3: Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

3080 Medium =C-H stretch (alkene)

2960-2850 Strong C-H stretch (alkane)

1725 Strong C=O stretch (ester)

1645 Medium C=C stretch (alkene)

1180 Strong C-O stretch (ester)

990, 920 Medium =C-H bend (alkene)

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

m/z Relative Intensity Assignment

156 Low [M]⁺ (Molecular Ion)

111 Medium [M - OCHO]⁺

85 High [C₆H₁₃]⁺

41 Very High [C₃H₅]⁺ (Allyl cation)

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 1-hexylallyl formate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 1-hexylallyl formate in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Utilize a 500 MHz NMR spectrometer.

¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

Use a 30-degree pulse angle and a relaxation delay of 1 second.

Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to 240 ppm.

Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.

Accumulate 1024 scans.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation: Apply a thin film of neat 1-hexylallyl formate onto a potassium

bromide (KBr) or sodium chloride (NaCl) salt plate.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record the spectrum over the range of 4000-400 cm⁻¹.

Co-add 16 scans to improve the signal-to-noise ratio.

Perform a background scan of the clean salt plate prior to sample analysis.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
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Sample Introduction: Introduce a dilute solution of 1-hexylallyl formate in a volatile solvent

(e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through

a gas chromatography (GC) system for separation prior to analysis.

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI)

source.

Data Acquisition:

Set the ionization energy to 70 eV.

Scan a mass-to-charge (m/z) range of 35-200 amu.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Visualizations
Diagram 1: Spectroscopic Analysis Workflow
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 1-hexylallyl
formate.

To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 1-Hexylallyl
Formate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15176363#spectroscopic-data-nmr-ir-ms-of-1-
hexylallyl-formate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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